1-(4-(2,4,5-Trimethylphenyl)thiazol-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2,4,5-Trimethylphenyl)thiazol-2-yl)guanidine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
The synthesis of 1-(4-(2,4,5-Trimethylphenyl)thiazol-2-yl)guanidine typically involves the reaction of 2,4,5-trimethylphenyl isothiocyanate with guanidine. The reaction is carried out under controlled conditions to ensure the formation of the desired thiazole ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
1-(4-(2,4,5-Trimethylphenyl)thiazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring’s nitrogen or sulfur atoms participate in the reaction. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
1-(4-(2,4,5-Trimethylphenyl)thiazol-2-yl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-(2,4,5-Trimethylphenyl)thiazol-2-yl)guanidine involves its interaction with specific molecular targets. The thiazole ring’s nitrogen and sulfur atoms play a crucial role in binding to target proteins or enzymes, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1-(4-(2,4,5-Trimethylphenyl)thiazol-2-yl)guanidine can be compared with other thiazole derivatives, such as:
2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine: Known for its biological activities.
[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]acetic acid: Used in various chemical and biological studies. The uniqueness of this compound lies in its specific substituents, which influence its biological and chemical properties.
Eigenschaften
Molekularformel |
C13H16N4S |
---|---|
Molekulargewicht |
260.36 g/mol |
IUPAC-Name |
2-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C13H16N4S/c1-7-4-9(3)10(5-8(7)2)11-6-18-13(16-11)17-12(14)15/h4-6H,1-3H3,(H4,14,15,16,17) |
InChI-Schlüssel |
WYAZKKQMPDLFTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)C2=CSC(=N2)N=C(N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.